1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(5-Bromo-3-nitro-2-pyridinyl)-4-methylPiperazine is a chemical compound with a unique structure that includes a bromine atom, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-3-nitro-2-pyridinyl)-4-methylPiperazine typically involves the reaction of 5-bromo-3-nitro-2-pyridine with 4-methylPiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-nitro-2-pyridinyl)-4-methylPiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromo-3-nitro-2-pyridinyl)-4-methylPiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-nitro-2-pyridinyl)-4-methylPiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Bromo-3-nitro-2-pyridinyl)-3-methyl-4-piperidinone
- 1-(5-Bromo-3-nitro-2-pyridinyl)-N-(cyclopropylmethyl)-4-piperidinamine
- 4-[(5-Bromo-3-nitro-2-pyridinyl)oxy]benzoic acid
Comparison: Compared to these similar compounds, 1-(5-bromo-3-nitro-2-pyridinyl)-4-methylPiperazine is unique due to its specific substitution pattern and the presence of the piperazine ring
Properties
Molecular Formula |
C10H13BrN4O2 |
---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
1-(5-bromo-3-nitropyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-2-4-14(5-3-13)10-9(15(16)17)6-8(11)7-12-10/h6-7H,2-5H2,1H3 |
InChI Key |
ZKEMRVOTQLCKMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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